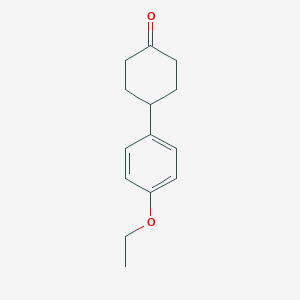

4-(4-Ethoxyphenyl)cyclohexanone

Übersicht

Beschreibung

4-(4-Ethoxyphenyl)cyclohexanone is an organic compound with the molecular formula C14H18O2. It is a cyclohexanone derivative where the cyclohexane ring is substituted with a 4-ethoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)cyclohexanone typically involves the reaction of 4-hydroxyphenylcyclohexanone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the ethoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethoxyphenyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethoxyphenyl)cyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Ethoxyphenyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The ethoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Methoxyphenyl)cyclohexanone

- 4-(4-Propoxyphenyl)cyclohexanone

- 4-(4-Chlorophenyl)cyclohexanone

- 4-(4-Bromophenyl)cyclohexanone

Uniqueness

4-(4-Ethoxyphenyl)cyclohexanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications .

Biologische Aktivität

Overview

4-(4-Ethoxyphenyl)cyclohexanone, with the molecular formula , is a cyclohexanone derivative notable for its structural features, particularly the ethoxy group. This compound has garnered interest in various fields including medicinal chemistry, due to its potential biological activities and applications.

- IUPAC Name : 4-(4-ethoxyphenyl)cyclohexan-1-one

- Molecular Weight : 218.29 g/mol

- Melting Point : Data not extensively documented; stability under various conditions is noted.

The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, its structural characteristics suggest potential interactions with biological macromolecules, which could lead to various pharmacological effects. The presence of the ethoxy group may influence its lipophilicity and permeability across biological membranes, potentially enhancing its bioactivity.

Pharmacokinetics

Predictions based on physicochemical properties indicate that this compound may exhibit:

- High gastrointestinal absorption : This suggests good oral bioavailability.

- Blood-brain barrier permeability : Implying potential central nervous system effects.

Antimicrobial Properties

Research into compounds similar to this compound has indicated potential antimicrobial activities. For instance, derivatives of cyclohexanones have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.

Antioxidant Activity

Cyclohexanone derivatives have been studied for their antioxidant capabilities. The ethoxy substitution could enhance radical scavenging activity, making it a candidate for further investigation in oxidative stress-related conditions.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study examined derivatives of cyclohexanones and found that many exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Future research should focus on evaluating the specific antimicrobial activity of this compound through in vitro assays.

-

Antioxidant Activity :

- Research has indicated that certain cyclohexanone derivatives can act as effective antioxidants. The structure of this compound suggests it may also exhibit this property, warranting further exploration through assays like DPPH and ABTS.

-

Potential for Drug Development :

- Given the structural similarity to known bioactive compounds, there is a potential pathway for developing new therapeutic agents based on this compound. Molecular docking studies could provide insights into binding affinities with target proteins involved in disease processes.

Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-(4-Methoxyphenyl)cyclohexanone | Methoxy group instead of ethoxy | Antimicrobial, Antioxidant |

| 4-(4-Chlorophenyl)cyclohexanone | Chlorine substitution | Anticancer properties |

| 4-(4-Bromophenyl)cyclohexanone | Bromine substitution | Potential anti-inflammatory effects |

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGMDGDDOADTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.